[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol
Overview
Description
[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol: is a chemical compound with the molecular formula C10H11N5O . It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol typically involves the reaction of 6-aminopurine with cyclopropylmethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine .
Scientific Research Applications
Chemistry
In chemistry, [2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. It is also used in studies involving the reactivity and stability of purine derivatives .
Biology
In biology, this compound is studied for its potential role in cellular processes, particularly those involving nucleic acids. It may also be used in the development of new biochemical assays and diagnostic tools .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .
Industry
In industry, this compound is used in the production of various chemicals and materials. It may also be used in the development of new industrial processes and technologies .
Mechanism of Action
The mechanism of action of [2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to changes in cellular function and activity . The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
6-Amino-9H-purin-2-ol: A similar compound with a hydroxyl group at the 2-position of the purine ring.
Diethyl 2-((5-(9H-purin-6-ylthio)pentanoyl)amino)pentanedioate: A compound with a thioether linkage and a pentanoyl group.
N-(5-((2-Amino-9H-purin-6-yl)thio)pentanoyl)valine: A compound with a thioether linkage and a valine residue.
Uniqueness
[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol is unique due to its cyclopropylmethanol moiety, which imparts distinct chemical and physical properties. This structural feature may influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
[2-[(6-aminopurin-9-yl)methylidene]cyclopropyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O/c11-9-8-10(13-4-12-9)15(5-14-8)2-6-1-7(6)3-16/h2,4-5,7,16H,1,3H2,(H2,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOCARSGZHMZWCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1=CN2C=NC3=C(N=CN=C32)N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90943336 | |
Record name | {2-[(6-Amino-9H-purin-9-yl)methylidene]cyclopropyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
210355-01-4 | |
Record name | (2-((6-Aminopurin-9-yl)methylene)cyclopropyl)methan-1-ol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210355014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {2-[(6-Amino-9H-purin-9-yl)methylidene]cyclopropyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90943336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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